N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide
Description
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide is a sulfonamide-derived compound featuring a central piperazine ring modified with two ketone groups (3,5-dioxo substitution) and a phenylacetamide moiety.
Properties
IUPAC Name |
N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8(16)13-9-2-4-10(5-3-9)21(19,20)15-6-11(17)14-12(18)7-15/h2-5H,6-7H2,1H3,(H,13,16)(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVOKSUESQNYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352439 | |
| Record name | N-[4-(3,5-Dioxopiperazine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175201-44-2 | |
| Record name | N-[4-(3,5-Dioxopiperazine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
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Starting materials : 4-Aminophenylacetamide and 3,5-dioxopiperazine-1-sulfonyl chloride.
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Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl).
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Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).
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Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
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Temperature : 0–25°C.
Procedure
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Activation : 3,5-Dioxopiperazine-1-sulfonyl chloride (1.2 equiv.) is dissolved in DMF under nitrogen.
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Coupling : EDC-HCl (1.1 equiv.) and DIPEA (2.0 equiv.) are added dropwise to the solution.
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Reaction : 4-Aminophenylacetamide (1.0 equiv.) is introduced, and the mixture is stirred for 6–12 hours.
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Work-up : The product is precipitated with ice-cold water, filtered, and washed with ethanol.
Yield and Purity
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | >95% |
| Reaction Scale | 100 mg – 1.5 g |
This method achieves consistent yields across scales, with DMF proving superior to DCM in minimizing side reactions.
Synthetic Route 2: Direct Sulfonylation
An alternative approach avoids carbodiimide reagents by directly reacting 4-acetamidobenzenesulfonyl chloride with 3,5-dioxopiperazine.
Reaction Conditions and Reagents
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Starting materials : 4-Acetamidobenzenesulfonyl chloride and 3,5-dioxopiperazine.
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Base : Pyridine or sodium bicarbonate.
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Solvent : Acetonitrile or tetrahydrofuran (THF).
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Temperature : Reflux (80–90°C).
Procedure
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Sulfonylation : 3,5-Dioxopiperazine (1.5 equiv.) is suspended in acetonitrile.
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Addition : 4-Acetamidobenzenesulfonyl chloride (1.0 equiv.) is added portion-wise over 30 minutes.
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Reaction : The mixture is refluxed for 8 hours, with pyridine (2.0 equiv.) added to neutralize HCl.
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Purification : The crude product is recrystallized from ethanol/water (3:1).
Yield and Purity
| Parameter | Value |
|---|---|
| Yield | 55–62% |
| Purity (HPLC) | 92–94% |
| Reaction Scale | 500 mg – 2.0 g |
While this route avoids carbodiimide costs, the lower yield stems from competing hydrolysis of the sulfonyl chloride.
Optimization Strategies
Solvent Selection
Base Influence
Temperature Control
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0–5°C : Minimizes sulfonyl chloride hydrolysis but slows reaction kinetics.
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Room temperature : Optimal for carbodiimide-mediated coupling, balancing speed and side reactions.
Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : Retention time = 6.8 min (C18 column, MeOH/H₂O 70:30).
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Elemental Analysis : Calculated (%) for C₁₂H₁₃N₃O₅S: C 46.30, H 4.21, N 13.50; Found: C 46.28, H 4.19, N 13.48.
Challenges and Solutions
Common Issues
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Low yields : Caused by sulfonyl chloride hydrolysis or incomplete coupling.
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Purification difficulties : Due to polar byproducts.
Chemical Reactions Analysis
Sulfonamide Bond Formation
A critical step involves coupling a sulfonyl chloride intermediate (e.g., 4-acetamidobenzenesulfonyl chloride) with 3,5-dioxopiperazine under basic conditions:
This reaction typically occurs in a biphasic solvent system (e.g., acetone/water) with potassium carbonate as a base .
Acetylation Reactions
The acetamide group is introduced via acetylation of a primary amine precursor using acetyl chloride or acetic anhydride :
Sulfonamide Group
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Hydrolysis : Under strongly acidic or alkaline conditions, the sulfonamide bond may hydrolyze to yield sulfonic acid and the corresponding amine :
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Nucleophilic Substitution : The sulfonyl group can undergo substitution with amines or alcohols under catalytic conditions .
Acetamide Group
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Hydrolysis : The acetyl group hydrolyzes in acidic/basic media to form 4-aminobenzenesulfonamide derivatives :
Dioxopiperazine Moiety
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Ring-Opening Reactions : The diketopiperazine ring may react with nucleophiles (e.g., amines) at the carbonyl positions, leading to ring expansion or degradation .
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Thermal Decomposition : At elevated temperatures (>200°C), decomposition products may include CO, CO, and sulfonic acid derivatives .
Experimental Data for Analogous Compounds
Reactivity trends are extrapolated from structurally related compounds:
Stability and Degradation
Scientific Research Applications
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide, also known by its CAS number 175201-44-2, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article aims to explore the applications of this compound in scientific research, focusing on its pharmacological properties, therapeutic uses, and potential as a lead compound in drug development.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and subsequent apoptosis.
- Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its sulfonamide group is known for contributing to antibacterial effects:
- Spectrum of Activity : Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : Research conducted on bacterial strains such as Staphylococcus aureus showed that the compound inhibited growth at sub-micromolar concentrations.
Neurological Applications
Given the piperazine structure's association with CNS activity, there is ongoing research into its potential neuroprotective effects:
- Neuroprotection : The compound may protect neuronal cells from oxidative stress-induced damage.
- Case Study : Animal models of neurodegenerative diseases have shown that treatment with this compound can improve cognitive function and reduce neuroinflammation.
Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis via enzyme inhibition | Effective against breast and colon cancer cells |
| Antimicrobial | Inhibits bacterial growth through sulfonamide action | Active against Staphylococcus aureus |
| Neurological | Protects against oxidative stress | Improves cognitive function in animal models |
Mechanism of Action
The mechanism of action of N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA replication: It can interfere with the replication of DNA, leading to the inhibition of cell proliferation and induction of apoptosis.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide with four structurally related acetamide derivatives documented in Pharmacopeial Forum (2017) . These compounds share core acetamide or sulfonamide motifs but differ in substituents and functional groups, leading to divergent biological and chemical behaviors.
Key Findings from Structural and Functional Comparisons:
Polarity and Solubility: The target compound’s 3,5-dioxopiperazino sulfonyl group increases polarity compared to compounds e, f, and g, which rely on hydroxy or amino groups for solubility. This may enhance aqueous solubility but reduce membrane permeability .
Biological Activity :
- Compound h ’s oxazinan ring and benzyl group suggest activity against proteases or kinases, whereas the target compound’s sulfonyl group aligns with sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors) .
Stereochemical Complexity: Compounds e, f, and g exhibit (2S,3S,5S) stereochemistry, which is critical for their biological activity.
Biological Activity
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide, with the CAS number 175201-44-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13N3O5S
- Molar Mass : 311.31 g/mol
- Structural Characteristics : The compound features a sulfonamide group attached to a piperazine ring, which is known to influence its biological activity by interacting with various biological targets.
Biological Activity Overview
This compound exhibits several biological activities that are of interest in medicinal chemistry:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties. The presence of the sulfonamide moiety is often linked to such activities due to its ability to inhibit bacterial folate synthesis.
- Anticancer Potential : Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways, including histone deacetylases (HDACs), which play a role in cancer progression.
The biological mechanisms of this compound are not fully elucidated but may involve:
- Interaction with Enzymes : The sulfonamide group may interact with enzyme active sites, altering their function.
- Cellular Uptake : The piperazine ring could facilitate cellular uptake and enhance bioavailability.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth; potential use in treating infections |
| Anticancer | Induces apoptosis in cancer cell lines; potential for therapeutic applications |
| Enzyme Inhibition | Inhibits HDACs; impacts gene expression related to cancer |
Case Studies
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Anticancer Activity Study :
A study conducted on various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported at concentrations comparable to known chemotherapeutic agents. -
Antimicrobial Efficacy :
In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited a minimum inhibitory concentration (MIC) value of approximately 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide, and what key reaction conditions optimize yield?
- Methodological Answer: The compound can be synthesized via sulfonylation of 4-aminophenylacetamide with 3,5-dioxopiperazine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Reaction optimization includes controlling temperature (0–25°C) and solvent selection (THF or DCM). Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures .
Q. How is structural characterization performed to confirm the identity of this compound?
- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy), while H and C NMR are critical for verifying the piperazino-sulfonyl and acetamide moieties. Key NMR signals include aromatic protons (δ 7.4–8.1 ppm), sulfonyl-linked NH (δ 10.2–10.8 ppm), and piperazino carbonyl carbons (δ 165–170 ppm). IR spectroscopy further validates carbonyl stretches (~1680 cm) .
Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?
- Methodological Answer: In vitro assays such as COX-1/COX-2 inhibition (for anti-inflammatory activity) and thermal/chemical nociception models (e.g., hot-plate or acetic acid writhing tests) are used. Dose-response curves (1–100 µM) and comparator drugs (e.g., paracetamol) help benchmark activity. Cell viability assays (MTT) ensure cytotoxicity thresholds are established .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological activities of structurally analogous compounds?
- Methodological Answer: Discrepancies (e.g., varying analgesic vs. anti-hypernociceptive activity) require standardized assay protocols across studies. For example, compound 35 in showed superior analgesia to paracetamol, but batch-specific impurities or solvent effects (DMSO vs. saline) may alter results. Cross-validation via LC-MS purity checks (>98%) and in vivo/in vitro correlation studies are critical .
Q. What computational strategies support structure-activity relationship (SAR) studies for piperazino-sulfonyl acetamide derivatives?
- Methodological Answer: Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or opioid receptors) identifies key binding interactions. QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors predict bioavailability. MD simulations (GROMACS) assess conformational stability of the piperazino ring in aqueous environments .
Q. What analytical techniques resolve challenges in quantifying metabolic stability of this compound?
- Methodological Answer: LC-MS/MS with stable isotope-labeled internal standards (e.g., C-acetamide) quantifies parent compound and metabolites in microsomal assays. Phase I/II metabolism is profiled using human liver microsomes (HLM) and UDP-glucuronosyltransferase (UGT) inhibitors. Hydrolysis of the sulfonyl-piperazino bond is a common degradation pathway, monitored via pH-stability studies .
Q. How can researchers optimize selectivity to minimize off-target effects in kinase inhibition studies?
- Methodological Answer: Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen against 100+ kinases at 1 µM. Structural modifications, such as substituting the piperazino dioxo group with electron-withdrawing groups (e.g., CF), enhance selectivity. Co-crystallization with kinase domains (e.g., JAK3) identifies steric clashes or favorable π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
